2-(2,6-Dimethyl-1-benzothiophen-3-yl)ethanamine;hydrochloride
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Overview
Description
2-(2,6-Dimethyl-1-benzothiophen-3-yl)ethanamine;hydrochloride is a chemical compound that belongs to the class of benzothiophenes, which are sulfur-containing heterocyclic aromatic organic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethyl-1-benzothiophen-3-yl)ethanamine;hydrochloride typically involves the following steps:
Benzothiophene Derivative Synthesis: : The starting material, 2,6-dimethyl-1-benzothiophene, is synthesized through a Friedel-Crafts acylation reaction using appropriate reagents such as aluminum chloride (AlCl3) and an acyl chloride.
Amination: : The benzothiophene derivative undergoes amination to introduce the ethanamine group. This can be achieved using reagents like ammonia or an amine source under specific reaction conditions.
Hydrochloride Formation: : The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dimethyl-1-benzothiophen-3-yl)ethanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can be performed to reduce functional groups within the molecule.
Substitution: : Substitution reactions can occur at different positions on the benzothiophene ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: : Various electrophiles and nucleophiles can be employed, depending on the desired substitution pattern.
Major Products Formed
Scientific Research Applications
2-(2,6-Dimethyl-1-benzothiophen-3-yl)ethanamine;hydrochloride has several scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex organic compounds.
Biology: : The compound can be used in biological studies to investigate its interaction with various biomolecules.
Medicine: : It has potential therapeutic applications, including the development of new drugs.
Industry: : It can be utilized in the production of materials with specific properties, such as photochromic materials.
Mechanism of Action
The mechanism by which 2-(2,6-Dimethyl-1-benzothiophen-3-yl)ethanamine;hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a biological response.
Comparison with Similar Compounds
2-(2,6-Dimethyl-1-benzothiophen-3-yl)ethanamine;hydrochloride can be compared with other similar compounds, such as:
2-(1-Benzothiophen-3-yl)ethanamine;hydrochloride: : This compound lacks the methyl groups present in the target compound, leading to different chemical properties and reactivity.
2-(2-Methyl-1-benzothiophen-3-yl)ethanamine;hydrochloride: : The presence of a single methyl group results in distinct differences in biological activity and chemical behavior.
These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.
Properties
IUPAC Name |
2-(2,6-dimethyl-1-benzothiophen-3-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NS.ClH/c1-8-3-4-11-10(5-6-13)9(2)14-12(11)7-8;/h3-4,7H,5-6,13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFAWJOTAMFZMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C)CCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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